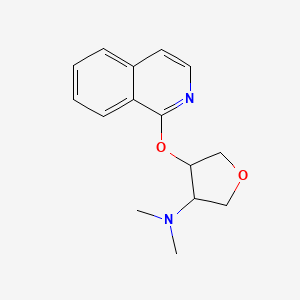![molecular formula C20H17ClFN3O3 B2852810 N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-30-8](/img/structure/B2852810.png)
N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a chloro-fluorophenyl group, an oxalamide group, and a hexahydropyridoquinoline group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the chloro-fluorophenyl group might undergo electrophilic aromatic substitution, while the oxalamide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like oxalamide could make the compound soluble in polar solvents .科学的研究の応用
Microwave Assisted Synergetics and Antibacterial Activity
A study by Kidwai et al. (2000) on the microwave-assisted stereoselective synthesis of new fluoroquinolinyl-β-lactam derivatives, closely related to the chemical structure , demonstrated the efficiency of microwave irradiation in reducing reaction times and improving yields. These compounds were found to possess antibacterial activity comparable to or superior to ampicillin against various bacterial strains, showcasing potential applications in developing antibacterial agents (Kidwai et al., 2000).
Theoretical Characterization of Organic Salts
Faizi et al. (2018) characterized organic salts derived from quinoxalines, highlighting their versatile pharmacological applications. Their research provides insight into the structural and electronic properties of these compounds, suggesting potential uses in drug development and other pharmaceutical applications (Faizi et al., 2018).
Fluorescent Pyrido[1,2-a]quinoxalin-11-ium Derivatives
Koner and Ray (2008) synthesized a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative with potential applications as drugs or fluorophores. Their work contributes to the understanding of quinoxalines' role in medical imaging and diagnostic procedures (Koner & Ray, 2008).
Fluorescence Chemosensors for Zn2+ Detection
Kim et al. (2016) developed a "off-on fluorescence type" chemosensor based on quinoline for Zn2+ detection in aqueous media. This research highlights the potential use of similar compounds in environmental monitoring and biological studies, especially in detecting and quantifying Zn2+ in water samples and biological systems (Kim et al., 2016).
Antagonistic and Agonistic Activity through GABAA/Benzodiazepine Receptor
Research by Tenbrink et al. (1994) on imidazo[1,5-a]quinoxaline amides and carbamates revealed these compounds' ability to bind with high affinity to the GABAA/benzodiazepine receptor, showing a range of intrinsic efficacies. This indicates the potential application of structurally related compounds in neurological research and drug development for targeting GABAA receptors (Tenbrink et al., 1994).
将来の方向性
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-10-13(4-5-16(15)22)23-19(27)20(28)24-14-8-11-2-1-7-25-17(26)6-3-12(9-14)18(11)25/h4-5,8-10H,1-3,6-7H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFPRGRSZUJLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

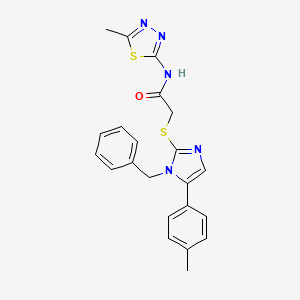
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)
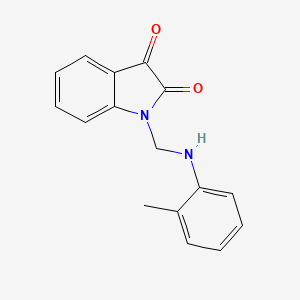
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)
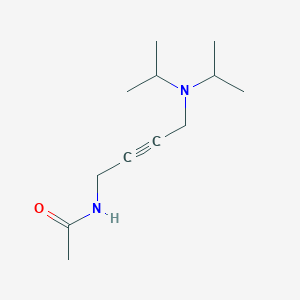
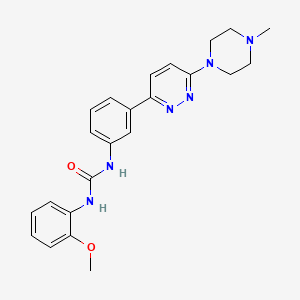
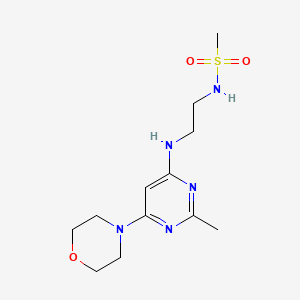
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
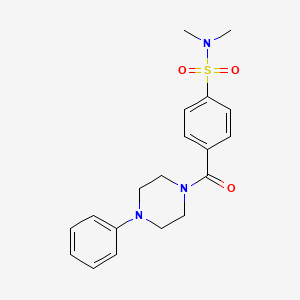
![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)
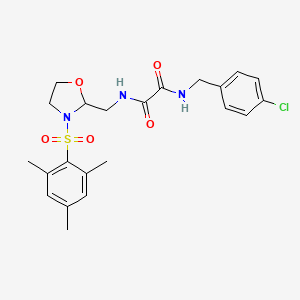
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)
